2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride
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Overview
Description
2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride is a chemical compound with the molecular formula C6H6Cl2N2O2S and a molecular weight of 241.10 g/mol . It is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride typically involves the reaction of 5-chloropyrazine with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with compounds containing double or triple bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines, and solvents like dichloromethane. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamide derivatives .
Scientific Research Applications
2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide compounds.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is investigated for its potential use in the development of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is attributed to the presence of the sulfonyl chloride group, which is highly electrophilic and readily undergoes nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromopyrazin-2-YL)ethanesulfonyl chloride
- 2-(5-Fluoropyrazin-2-YL)ethanesulfonyl chloride
- 2-(5-Methylpyrazin-2-YL)ethanesulfonyl chloride
Uniqueness
2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride is unique due to the presence of the chlorine atom on the pyrazine ring, which influences its reactivity and the types of reactions it can undergo. This makes it distinct from other similar compounds that may have different substituents on the pyrazine ring .
Properties
Molecular Formula |
C6H6Cl2N2O2S |
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Molecular Weight |
241.09 g/mol |
IUPAC Name |
2-(5-chloropyrazin-2-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C6H6Cl2N2O2S/c7-6-4-9-5(3-10-6)1-2-13(8,11)12/h3-4H,1-2H2 |
InChI Key |
XSGFMSOQMQXFEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)CCS(=O)(=O)Cl |
Origin of Product |
United States |
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